2-[(3-Chlorophenyl)sulfanyl]aniline
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Overview
Description
2-[(3-Chlorophenyl)sulfanyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorophenyl group attached to the sulfur atom, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]aniline typically involves the reaction of 3-chlorothiophenol with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with aniline. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or chlorophenyl moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Reagents like sodium hydride or potassium carbonate are used in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aniline or chlorophenyl derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]aniline
- 2-[(4-Chlorophenyl)sulfanyl]aniline
- 2-[(3-Bromophenyl)sulfanyl]aniline
Comparison
2-[(3-Chlorophenyl)sulfanyl]aniline is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different halogen positions or substituents, it may exhibit distinct chemical and biological properties. For example, the presence of the chlorine atom at the 3-position may enhance its electron-withdrawing effects, affecting its reactivity in nucleophilic substitution reactions and its interaction with biological targets.
Properties
CAS No. |
105837-29-4 |
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Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10ClNS/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 |
InChI Key |
SORURRBFTXSYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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